

# Physicochemical Properties of Deuterated Elacestrant: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Elacestrant-d4

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## Introduction

Elacestrant, a novel selective estrogen receptor degrader (SERD), has emerged as a significant therapeutic agent in the treatment of estrogen receptor (ER)-positive breast cancer. [1] Strategic deuterium incorporation into drug molecules is a recognized approach to potentially enhance their pharmacokinetic profiles. This technical guide provides an in-depth overview of the core physicochemical properties of Elacestrant and its deuterated analogue, **Elacestrant-d4**. The following sections detail quantitative data, experimental methodologies, and relevant biological pathways to support further research and development.

## Physicochemical Data

The following tables summarize the key physicochemical properties of Elacestrant and its deuterated form, **Elacestrant-d4**.

Table 1: Physicochemical Properties of Elacestrant

Property	Value	Salt Form	Reference
Molecular Weight	458.6 g/mol (base)	-	[2]
531.6 g/mol	Dihydrochloride	[2]	
pKa (aliphatic amine)	9.8	-	[2]
Calculated logP (cLogP)	6.8	-	[2]
logD	3.6	-	[2]
Aqueous Solubility	~0.01 mg/mL (at pH 6.8)	Dihydrochloride	[2]
33 mg/mL (at pH 1)	Dihydrochloride	[2]	
Melting Point (Form 1)	218 °C	Dihydrochloride	[3]
Melting Point (Form 2/3)	~157 °C (melts), ~187 °C (recrystallizes), 207 °C (melts again)	Dihydrochloride	[3]
Melting Point (Pattern A)	225-226 °C	Dihydrochloride	[4]

Table 2: Physicochemical Properties of Deuterated Elacestrant (**Elacestrant-d4**)

Property	Value	Notes
Molecular Weight	462.7 g/mol	-
Calculated XLogP3	6.3	Computationally derived

Note on Deuteration Effects: The replacement of hydrogen with deuterium can lead to minor alterations in physicochemical properties. Studies have shown that deuteration can result in reduced hydrophobicity and an increased basicity of amines.[5][6] While specific experimental data for deuterated Elacestrant's pKa and solubility are not readily available, the increased basicity of the amine due to the beta-deuterium isotope effect could slightly increase its pKa.[7] Changes in solubility are also possible and would require experimental determination.[8]

## Experimental Protocols

The following are detailed methodologies for determining the key physicochemical properties discussed.

### Determination of pKa by Potentiometric Titration

This method is suitable for determining the ionization constant of ionizable compounds like Elacestrant.

- Principle: A solution of the compound is titrated with a standardized acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.
- Apparatus: A calibrated pH meter with a glass electrode, a burette, a stirrer, and a titration vessel.
- Procedure:
  - Prepare a solution of the test compound (e.g., Elacestrant) of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).
  - Calibrate the pH meter using standard buffer solutions.
  - Immerse the pH electrode in the test solution and allow the reading to stabilize.
  - Add small, precise increments of a standardized titrant (e.g., HCl for a basic compound like Elacestrant).
  - Record the pH and the volume of titrant added after each addition, ensuring equilibrium is reached.
  - Continue the titration past the equivalence point.
  - Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region of the titration curve.

### Determination of logP/logD by Shake-Flask Method

This is the traditional and a widely accepted method for determining the partition coefficient.

- **Principle:** The compound is partitioned between two immiscible liquid phases (typically n-octanol and a buffered aqueous solution). The ratio of the concentration of the compound in the two phases at equilibrium is the partition coefficient (P).  $\log P$  is the logarithm of this value. For ionizable compounds, the distribution coefficient (D) at a specific pH is measured, and its logarithm is  $\log D$ .
- **Apparatus:** Separatory funnels or vials, a mechanical shaker, a centrifuge, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).
- **Procedure:**
  - Pre-saturate n-octanol with the aqueous buffer and the aqueous buffer with n-octanol.
  - Prepare a stock solution of the test compound in one of the phases.
  - Add a known volume of the stock solution to a separatory funnel or vial containing known volumes of both phases.
  - Shake the mixture for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
  - Separate the two phases by centrifugation.
  - Determine the concentration of the compound in each phase using a suitable analytical method.
  - Calculate the partition or distribution coefficient using the formula:  $P \text{ or } D = [\text{Concentration in octanol}] / [\text{Concentration in aqueous phase}]$ .

## Determination of Thermodynamic Solubility

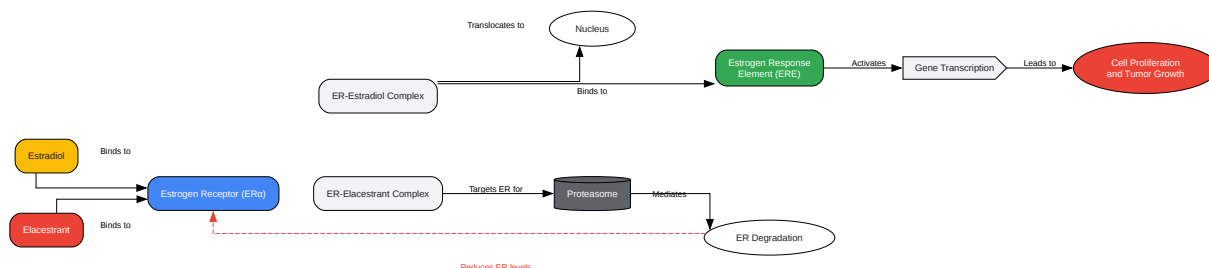
This method determines the equilibrium solubility of a compound in a given solvent.

- **Principle:** An excess amount of the solid compound is equilibrated with a solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound is then measured.

- Apparatus: Vials with screw caps, a constant temperature shaker or incubator, filtration or centrifugation equipment, and an analytical instrument for quantification (e.g., HPLC-UV or LC-MS).
- Procedure:
  - Add an excess amount of the solid test compound to a vial containing the solvent of interest (e.g., buffered aqueous solution).
  - Seal the vial and place it in a shaker or incubator at a constant temperature.
  - Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
  - After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.
  - Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method.

## Signaling Pathway and Mechanism of Action

Elacestrant functions as a selective estrogen receptor degrader (SERD). Its mechanism of action involves binding to the estrogen receptor (ER), primarily ER $\alpha$ , and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in the overall levels of ER $\alpha$  in cancer cells, thereby inhibiting estrogen-driven transcriptional activity and cell proliferation.[\[1\]](#)

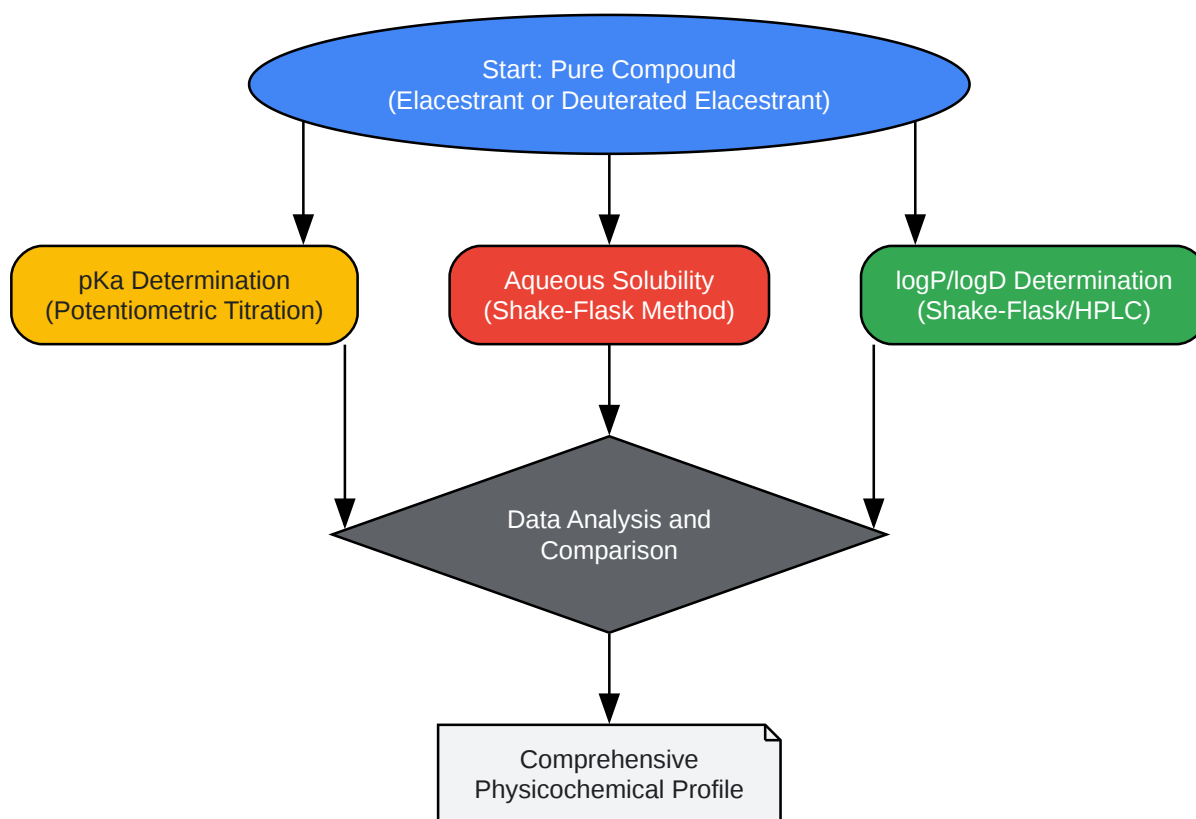


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Caption: Mechanism of action of Elacestrant.

## Experimental Workflow for Physicochemical Profiling

The systematic evaluation of physicochemical properties is a critical step in drug development. The following workflow outlines the key stages.



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Caption: Experimental workflow for physicochemical profiling.

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- To cite this document: BenchChem. [Physicochemical Properties of Deuterated Elacestrant: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375297#physicochemical-properties-of-deuterated-elacestrant]

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